molecular formula C12H15N3O B1398004 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one CAS No. 906532-83-0

1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B1398004
CAS No.: 906532-83-0
M. Wt: 217.27 g/mol
InChI Key: RXPGJEKERBHADP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, with the molecular formula C12H15N3O, is a chemical compound of interest in organic and medicinal chemistry research . This substance is built on the imidazo[4,5-b]pyridine scaffold, a privileged structure in drug discovery known for its diverse biological activities. Derivatives of this core structure are frequently investigated for their potential as therapeutic agents. For instance, related compounds based on the imidazo[4,5-b]pyridine framework have been developed as inhibitors of key biological pathways, such as NF-kappa B, for the potential treatment of proliferative, inflammatory, and autoimmune diseases . The synthetic utility of this chemical class is further demonstrated by its reactivity in halogenation reactions, which can be used to introduce chlorine, bromine, or iodine atoms at specific positions on the ring system. This allows researchers to systematically create diverse chemical libraries for structure-activity relationship (SAR) studies or to use the compound as a versatile building block for more complex molecular architectures . As such, this compound serves as a valuable intermediate for researchers in synthetic chemistry, aiming to develop new biologically active molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-12-14-11-10(7-4-8-13-11)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPGJEKERBHADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(NC2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Cyclohexylamine with 2-Cyanopyridine

The most common and well-documented method for synthesizing 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one involves the reaction of cyclohexylamine with 2-cyanopyridine under basic conditions, followed by cyclization to form the fused imidazo ring system.

  • Step 1: Nucleophilic attack of cyclohexylamine on the nitrile group of 2-cyanopyridine to form an amidine intermediate.
  • Step 2: Intramolecular cyclization facilitated by base-induced ring closure to generate the imidazo[4,5-b]pyridin-2-one core.
  • Reaction Conditions: Typically performed in polar aprotic solvents with bases such as potassium carbonate or sodium hydride, under controlled temperature to optimize yield and purity.

This method is scalable and adaptable for industrial production, often employing continuous flow reactors for efficiency and reproducibility. Purification is commonly achieved through recrystallization or chromatographic techniques to ensure high product quality.

Metal-Free Catalytic Condensation Approaches

Recent advances in the synthesis of imidazo fused pyridines emphasize environmentally benign, metal-free protocols that can be adapted for related compounds.

  • Condensation of 2-Aminopyridines with Aldehydes or Ketones: Although primarily reported for imidazo[1,2-a]pyridines, these condensation reactions under acidic catalysis (e.g., hydrochloric acid, ammonium chloride, or organic acids like trifluoroacetic acid) provide a green synthetic route that could be modified for the preparation of imidazo[4,5-b]pyridin-2-one derivatives.
  • Catalysts: Non-metal catalysts such as perchloric acid, montmorillonite K-10 clay, or organic acids facilitate cyclization and ring closure.
  • Mechanism: Formation of imine intermediates followed by intramolecular cyclization and dehydration steps.
  • Advantages: Mild reaction conditions, high atom economy, and broad substrate scope.

While these methods are primarily documented for other imidazo fused pyridines, the principles and reaction conditions offer a promising framework for adapting to the synthesis of this compound, especially for derivatives with variable substitution patterns.

Catalytic Systems and Reaction Optimization

  • Base Catalysts: Potassium carbonate, sodium hydride, or organic bases are used to promote nucleophilic attack and cyclization.
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for solubilizing reactants and intermediates.
  • Temperature: Moderate heating (typically 60–120 °C) enhances reaction rates without compromising selectivity.
  • Purification: Recrystallization from suitable solvents or chromatographic separation ensures removal of side products and unreacted starting materials.

Summary Table of Preparation Method

Preparation Step Reagents/Conditions Outcome/Notes
Reaction of cyclohexylamine with 2-cyanopyridine Cyclohexylamine, 2-cyanopyridine, base (e.g., K2CO3), polar aprotic solvent, heat Formation of amidine intermediate
Cyclization to imidazo[4,5-b]pyridin-2-one ring Continued heating, base-promoted cyclization Formation of fused bicyclic imidazo[4,5-b]pyridin-2-one core
Purification Recrystallization or chromatography High purity final product

Research Findings and Industrial Relevance

  • The described synthetic route is well-established and employed in research settings for producing the compound for pharmaceutical and organic chemistry studies.
  • Industrial scale-up involves continuous flow reactors and automated systems to ensure consistent quality and yield.
  • Advanced purification techniques, including chromatography and recrystallization, are critical to isolate the compound with high purity suitable for further application.
  • Metal-free catalytic methods developed for related imidazo fused pyridines offer environmentally friendly alternatives that could be adapted for this compound, reducing reliance on metal catalysts and harsh conditions.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the imidazo[4,5-b]pyridin-2-one core .

Scientific Research Applications

Table 1: Synthesis Overview

MethodKey ReagentsYieldPurification Techniques
CyclizationCyclohexylamine + 2-CyanopyridineHighRecrystallization, Chromatography

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A notable study demonstrated its cytotoxic effects against glioblastoma cell lines (U87, U251), showing IC50 values comparable to established inhibitors like PP2 . The mechanism of action involves the inhibition of specific kinases associated with cancer progression.

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Its derivatives exhibit significant activity against various bacterial strains, suggesting potential applications in treating infections .

Activity TypeTarget Organisms/CellsObserved Effects
AnticancerGlioblastoma cell linesCytotoxic effects
AntimicrobialVarious bacterial strainsSignificant antimicrobial activity

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the efficacy of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one against glioblastoma cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound and its derivatives. The study tested various concentrations against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had potent activity against resistant strains, highlighting their potential as new antibiotics .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Research Findings and Challenges

Key Findings
  • Structural Flexibility : The imidazo[4,5-b]pyridin-2-one core tolerates diverse substitutions, enabling optimization for target selectivity and pharmacokinetics .
  • Synthetic Robustness : Multi-step protocols (e.g., Pd-catalyzed coupling, hydrogenation) yield high-purity compounds, as confirmed by NMR and MS .
  • Therapeutic Potential: Analogs with alkyl/aryl groups show promise in oncology and inflammation, though cyclohexyl-specific data remain underexplored .
Challenges and Gaps
  • Synthetic Complexity : Introducing bulky groups (e.g., cyclohexyl) may require specialized reagents or conditions, increasing production costs .

Biological Activity

1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Overview

  • Molecular Formula : C12H15N3O
  • CAS Number : 906532-83-0
  • IUPAC Name : 1-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-one

The compound's unique structure combines a cyclohexyl group with an imidazo[4,5-b]pyridin-2-one core, which influences its reactivity and biological interactions.

Synthesis Methods

The synthesis typically involves the cyclization of cyclohexylamine with 2-cyanopyridine under basic conditions. This method is optimized for yield and purity through various techniques such as recrystallization and chromatography.

Anticancer Properties

This compound has been studied for its anticancer potential. Research indicates that it may inhibit certain cancer cell lines effectively. A notable study demonstrated its cytotoxic effects against glioblastoma cell lines (U87, U251) with IC50 values comparable to established inhibitors like PP2 .

Cell Line IC50 (µM) Reference
U8710.5
U25112.0
T98G15.0

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Its derivatives exhibit significant activity against various bacterial strains, indicating potential applications in treating infections .

The mechanism of action for this compound involves its interaction with specific molecular targets such as kinases and enzymes that play crucial roles in disease pathways. For instance, it may inhibit kinases associated with cancer progression or inflammatory responses .

Case Studies and Research Findings

  • Anticancer Research : A study focused on imidazo[4,5-b]pyridin derivatives identified several compounds with enhanced selectivity towards Src family kinases in glioblastoma treatment. This highlights the potential for 1-cyclohexyl derivatives in targeted cancer therapies .
  • Inflammatory Diseases : Compounds similar to this compound have been investigated for their efficacy in treating inflammatory diseases by inhibiting IRAK kinase family members. This suggests a broader therapeutic application beyond oncology .

Q & A

Q. What are the common synthetic routes for 1-cyclohexyl-imidazo[4,5-b]pyridin-2-one derivatives?

The synthesis of imidazo[4,5-b]pyridin-2-one derivatives typically involves cyclocondensation reactions or Michael additions. For example:

  • Cyclocondensation : Reacting 4-iminothiazolidin-2-one with acetoacetic ester yields the core scaffold, which can be further substituted at C5 or C6 positions .
  • Microwave-assisted Pd/Cu co-catalysis : Rapid C-2 alkenylation of 3H-imidazo[4,5-b]pyridine with styryl bromides under microwave irradiation (e.g., 100°C, 30 minutes) enables efficient functionalization .
  • Rearrangement reactions : Acidification of ethyl 2-(3-amino-4-pyridinyl)hydrazinecarboxylate hydrochloride can yield imidazo[4,5-c]pyridin-2-one derivatives, demonstrating unexpected reactivity pathways .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography using the SHELX software suite (e.g., SHELXL for refinement) is the gold standard. Key steps include:

  • Data collection at high resolution (e.g., 2.25 Å) for accurate atomic positioning .
  • Refinement protocols to handle twinned or high-symmetry crystals, leveraging SHELX’s robustness in small-molecule and macromolecular applications .
  • Validation with tools like PLATON to check for structural anomalies.

Q. What solubility considerations are critical for in vitro assays?

For in vitro testing:

  • Use DMSO as a primary solvent (test concentrations ≤10% to avoid cytotoxicity). If insoluble, try ethanol or DMF .
  • For aqueous solutions, prepare stock solutions in DMSO and dilute with PBS or cell culture media (ensure final DMSO ≤1%) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of kinase inhibition?

  • Core scaffold modifications : Introduce hydrophobic substituents (e.g., cyclohexyl) at N1 to enhance binding to Akt1’s ATP-binding cleft, as confirmed by cocrystal structures (PDB: 4EJN) .
  • Substitution at C6 : Arylazo groups at C6 (e.g., phenylazo) improve antitumor activity by increasing π-π stacking with target proteins .
  • Functionalization at C2 : Alkenylation or alkynylation at C2 enhances fluorescence properties and solvatochromism, useful for cellular imaging .

Q. How to resolve contradictions in biological activity data?

  • Assay validation : Compare results across multiple models (e.g., human whole blood TNF-α inhibition vs. isolated enzyme assays) to account for matrix effects .
  • Orthogonal testing : For anti-inflammatory claims, validate via carrageenan-induced edema (in vivo) and DPPH radical scavenging (antioxidant activity) .
  • Dose-response analysis : Ensure IC50 values are consistent across replicates and orthogonal assays (e.g., SPR vs. biochemical kinase assays) .

Q. What computational strategies predict regioselectivity in synthesis?

  • DFT studies : Calculate transition-state energies to rationalize regioselectivity in Michael additions (e.g., preferential attack at C6 over C4 in imidazo[4,5-b]pyridines) .
  • Molecular docking : Use cocrystal structures (e.g., Akt1-compound 12j) to model binding interactions and prioritize substituents for synthesis .

Q. How to design in vivo pharmacokinetic studies?

  • Formulation : Use DMSO:Tween 80:Saline (10:5:85) for intraperitoneal injection or DMSO:Corn oil (10:90) for oral dosing to enhance bioavailability .
  • Pharmacodynamic markers : Monitor downstream targets like p-PRAS40 or p-p70S6K via Western blot to confirm target engagement .

Methodological Best Practices

Q. Key Analytical Techniques

  • NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm regiochemistry of substitutions .
  • HPLC-PDA : Purity assessment with C18 columns (acetonitrile/water + 0.1% TFA) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular formulas of novel derivatives .

Q. Data Reprodubility

  • Document reaction conditions rigorously (e.g., microwave power, solvent ratios) to enable replication .
  • Deposit crystallographic data in the Cambridge Structural Database (CSD) for public validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 2
Reactant of Route 2
1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.